molecular formula C26H21FN4O B2669034 N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477227-91-1

N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B2669034
CAS No.: 477227-91-1
M. Wt: 424.479
InChI Key: UGPUEDWXURAFJK-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by three key substituents:

  • 4-Methoxyphenyl group at the 7-position, contributing to electron-donating effects and solubility modulation.
  • Phenyl group at the 5-position, providing structural rigidity and π-π stacking interactions.

This compound belongs to a class of small-molecule inhibitors targeting kinases, tubulin, or viral replication machinery, as seen in related analogs .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-7-(4-methoxyphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O/c1-32-22-13-11-21(12-14-22)31-16-23(19-5-3-2-4-6-19)24-25(29-17-30-26(24)31)28-15-18-7-9-20(27)10-8-18/h2-14,16-17H,15H2,1H3,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGPUEDWXURAFJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=C(C=C4)F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific kinases involved in various diseases. This article delves into the synthesis, biological activity, and research findings associated with this compound, supported by relevant data tables and case studies.

1. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Preparation of Intermediates : The synthesis begins with the formation of intermediates such as 2-fluorobenzoyl chloride and 4-methoxyphenylboronic acid.
  • Coupling Reactions : These intermediates are subjected to coupling reactions, often utilizing palladium catalysts under specific conditions (e.g., DMF or toluene) to form the final product.

The biological activity of this compound is primarily linked to its role as an inhibitor of calcium-dependent protein kinases (CDPKs), particularly in the context of malaria treatment. Research indicates that pyrrolo[2,3-d]pyrimidines can inhibit Plasmodium falciparum CDPK4 with IC50 values ranging from 0.210 to 0.530 μM, demonstrating significant potential for antimalarial activity .

2.2 Inhibitory Activity against Kinases

A series of studies have evaluated the inhibitory activity of pyrrolo[2,3-d]pyrimidines against various kinases:

CompoundTarget KinaseIC50 (μM)
Compound APfCDPK40.210
Compound BPfCDPK10.589
Compound CEGFR2.8 - 9.0

These results indicate that modifications to the compound's structure can significantly affect its potency against specific targets .

3.1 Antimalarial Activity

In vitro assays have demonstrated that several derivatives of pyrrolo[2,3-d]pyrimidines exhibit moderate antiplasmodial activity. For instance, compounds substituted with ethoxynaphthyl groups showed promising results in inhibiting parasite growth by over 75% at a concentration of 20 μM .

3.2 Selectivity and Toxicity

The selectivity of these compounds for their targets has been assessed through cytotoxicity assays on human cell lines (e.g., HeLa cells). Most compounds displayed low cytotoxicity, suggesting a favorable therapeutic window for further development .

4. Conclusion

This compound represents a promising avenue for therapeutic development against malaria and potentially other diseases involving kinase dysregulation. Ongoing research is focused on optimizing its structure to enhance potency and selectivity while minimizing toxicity.

Scientific Research Applications

N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine has been investigated for various biological activities:

  • Kinase Inhibition : The compound shows potential as a kinase inhibitor, which is crucial in cancer therapy as it can interfere with signaling pathways that promote tumor growth.
  • Antiproliferative Effects : Studies have demonstrated that this compound exhibits antiproliferative effects on cancer cell lines, highlighting its potential as an anticancer agent.

Case Study 1: Anticancer Activity

A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation.

Case Study 2: Neurological Applications

Another research project explored the neuroprotective properties of this compound in models of neurodegeneration. It was found to reduce neuronal apoptosis and improve cognitive functions in animal models, suggesting its potential use in treating conditions like Alzheimer's disease.

Summary Table of Applications

Application AreaDescriptionEvidence Source
Kinase InhibitionInhibits specific kinases involved in cancer progression
AntiproliferativeReduces proliferation in cancer cell lines
NeuroprotectionProtects neurons and improves cognitive function

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity : The 4-fluorobenzyl group in the target compound increases logP compared to methoxymethyl (e.g., ) or hydrophilic derivatives (e.g., water-soluble analogs in ).
  • Solubility : Methoxy and methoxymethyl substituents (e.g., ) enhance aqueous solubility, whereas chloro/fluoro groups (e.g., ) favor membrane permeability.
  • Metabolic Stability : Fluorine in the target compound may reduce oxidative metabolism compared to chlorinated analogs (e.g., ).

Pharmacological Profiles

  • Antitumor Activity: Compounds with 2-(dimethoxyphenyl)ethyl chains (e.g., ) show nanomolar GI50 values, suggesting the target compound’s phenyl group may limit potency unless balanced by electron-donating substituents.
  • Antiviral Activity : Nitrobenzyl-substituted analogs (e.g., ) exhibit strong inhibition, implying the target’s 4-methoxyphenyl group may reduce efficacy against viral targets.
  • Tubulin Binding : Water-soluble derivatives (e.g., ) disrupt microtubules, but the target’s fluorobenzyl group may shift the mechanism toward kinase inhibition.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(4-fluorobenzyl)-7-(4-methoxyphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine, and what analytical methods are critical for confirming its purity and structure?

  • Methodology :

  • Synthesis : Utilize nucleophilic aromatic substitution (SNAr) reactions starting with 4-chloro-pyrrolo[2,3-d]pyrimidine intermediates. For example, substitute the 4-chloro group with N-(4-fluorobenzyl)amine under reflux in anhydrous DMF with triethylamine as a base .
  • Characterization : Employ high-resolution mass spectrometry (HRMS) for molecular weight confirmation, <sup>1</sup>H/<sup>13</sup>C NMR for structural elucidation (e.g., aromatic proton signals at δ 7.02–8.21 ppm), and IR spectroscopy for functional group validation (e.g., NH stretches at ~3100 cm⁻¹) .
  • Purity : Validate via HPLC with UV detection (≥99% purity, C18 column, acetonitrile/water gradient) .

Q. How can researchers design preliminary in vitro assays to evaluate the compound’s biological activity?

  • Methodology :

  • Antiproliferative Activity : Use MTT assays on cancer cell lines (e.g., HCT-116, MCF-7) with IC50 determination after 72-hour exposure. Compare with reference agents like paclitaxel .
  • Antiangiogenic Potential : Perform endothelial tube formation assays (e.g., human umbilical vein endothelial cells [HUVECs]) to assess inhibition of capillary-like structure formation .

Q. What computational tools are recommended for predicting the compound’s physicochemical properties and target interactions?

  • Methodology :

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (lipophilicity), aqueous solubility, and cytochrome P450 inhibition .
  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with tubulin (PDB: 1SA0) or angiogenic kinases (VEGFR-2) based on structural analogs .

Advanced Research Questions

Q. How can structural modifications of the pyrrolo[2,3-d]pyrimidine core influence dual antitubulin and antiangiogenic activity?

  • Methodology :

  • SAR Analysis : Replace substituents at positions 5 (phenyl), 7 (4-methoxyphenyl), and 4-amine (4-fluorobenzyl) with bioisosteres (e.g., 4-chlorobenzyl, 3,4-dimethoxyphenyl). Evaluate changes in tubulin polymerization inhibition (fluorescence-based assays) and VEGFR-2 kinase activity (ELISA) .
  • Data Interpretation : Correlate substituent electronegativity (fluorine vs. methoxy groups) with binding affinity to β-tubulin’s colchicine site using X-ray crystallography or cryo-EM .

Q. What experimental strategies resolve contradictions in bioactivity data across different cell lines or animal models?

  • Methodology :

  • Mechanistic Profiling : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify off-target effects or compensatory pathways in resistant cell lines .
  • In Vivo Validation : Use xenograft models (e.g., MDA-MB-231 tumors in nude mice) with pharmacokinetic monitoring (plasma LC-MS) to assess efficacy versus toxicity .

Q. How can researchers validate the compound’s multi-target mechanism of action while minimizing off-target effects?

  • Methodology :

  • Chemical Proteomics : Employ affinity-based pull-down assays with biotinylated analogs to capture interacting proteins in cancer cell lysates .
  • Kinase Profiling : Screen against a panel of 468 kinases (e.g., Eurofins KinaseProfiler) to quantify selectivity .

Key Research Findings

  • The compound’s 4-fluorobenzyl group enhances tubulin binding by forming a halogen bond with β-tubulin’s Thr179 residue .
  • Substitution at the 7-position with 4-methoxyphenyl improves metabolic stability (t1/2 = 6.2 h in human liver microsomes) compared to unsubstituted analogs .

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